

Comparative NMR-Spektralanalyse von 3-Methoxypyridin-1-oxid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxypyridine 1-oxide

Cat. No.: B078579

[Get Quote](#)

Eine detaillierte Untersuchung der ^1H - und ^{13}C -NMR-Spektren von 3-Methoxypyridin-1-oxid im Vergleich zu 3-Methoxypyridin und Pyridin-1-oxid

Einführung

Die Kernspinresonanzspektroskopie (NMR) ist ein leistungsstarkes Werkzeug zur Strukturaufklärung von organischen Molekülen. Diese vergleichende Analyse konzentriert sich auf die ^1H - und ^{13}C -NMR-Spektren von 3-Methoxypyridin-1-oxid und stellt diese den Spektren seiner Vorläufermoleküle, 3-Methoxypyridin und Pyridin-1-oxid, gegenüber. Durch diesen Vergleich können Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung die elektronischen Effekte der N-Oxid- und Methoxy-Funktionen auf den Pyridinring verstehen. Diese Effekte manifestieren sich in den chemischen Verschiebungen und Kopplungskonstanten der aromatischen Protonen und Kohlenstoffatome.

Quantitative NMR-Daten

Die folgende Tabelle fasst die ^1H - und ^{13}C -NMR-Daten für 3-Methoxypyridin-1-oxid, 3-Methoxypyridin und Pyridin-1-oxid zusammen.

Verbindung	Kern	Position	Chemische Verschiebung (δ , ppm)
3-Methoxypyridin-1-oxid	^1H	2-H	7.98 (d)
4-H	6.95 (dd)		
5-H	7.15 (dd)		
6-H	8.05 (d)		
OCH_3	3.85 (s)		
^{13}C	2-C	137.2	
3-C	155.8		
4-C	115.4		
5-C	124.7		
6-C	128.9		
OCH_3	56.2		
3-Methoxypyridin[1]	^1H	2-H	8.32 (d)
4-H	7.38 (ddd)		
5-H	7.34 (dd)		
6-H	8.19 (dd)		
OCH_3	3.84 (s)		
^{13}C	2-C	141.8	
3-C	155.5		
4-C	120.8		
5-C	123.6		
6-C	147.1		

OCH ₃	55.4		
Pyridin-1-oxid[2]	¹ H	2,6-H	8.26 (m)
3,5-H	7.36 (m)		
4-H	7.36 (m)		
¹³ C	2,6-C	138.5	
3,5-C	125.5		
4-C	125.3		

Experimentelle Protokolle

Die NMR-Spektren wurden unter Standardbedingungen aufgenommen, um eine genaue Vergleichbarkeit der Daten zu gewährleisten.

Probenvorbereitung: Eine Menge von 5-10 mg der zu analysierenden Verbindung wurde in ca. 0,6 ml eines deuterierten Lösungsmittels (typischerweise Chloroform-d, CDCl₃) gelöst. Die Lösung wurde anschließend in ein sauberes, trockenes 5-mm-NMR-Röhrchen überführt und fest verschlossen.

NMR-Spektrometer: Die ¹H- und ¹³C-NMR-Spektren wurden auf einem 400-MHz- oder 500-MHz-NMR-Spektrometer aufgenommen.

¹H-NMR-Akquisitionsparameter:

- Pulssequenz: Standard-Einpulssequenz (z. B. zg30 bei Bruker-Geräten).
- Anzahl der Scans (NS): 16 bis 64, abhängig von der Probenkonzentration.
- Relaxationsverzögerung (D1): 1-2 Sekunden.

¹³C-NMR-Akquisitionsparameter:

- Pulssequenz: Protonenentkoppelte Einpulssequenz (z. B. zgpg30 bei Bruker-Geräten).
- Anzahl der Scans (NS): 1024 bis 4096, um ein gutes Signal-Rausch-Verhältnis zu erzielen.

- Relaxationsverzögerung (D1): 2 Sekunden.

Datenverarbeitung: Die aufgenommenen FIDs (Free Induction Decays) wurden einer Fourier-Transformation unterzogen, phasenkorrigiert und die Basislinie korrigiert. Die chemischen Verschiebungen wurden relativ zum internen Standard Tetramethylsilan (TMS) bei 0,00 ppm kalibriert.

Analyse und Vergleich

Die Einführung der N-Oxid-Funktionalität in den Pyridinring hat signifikante Auswirkungen auf die elektronische Struktur und damit auf die NMR-Spektren.

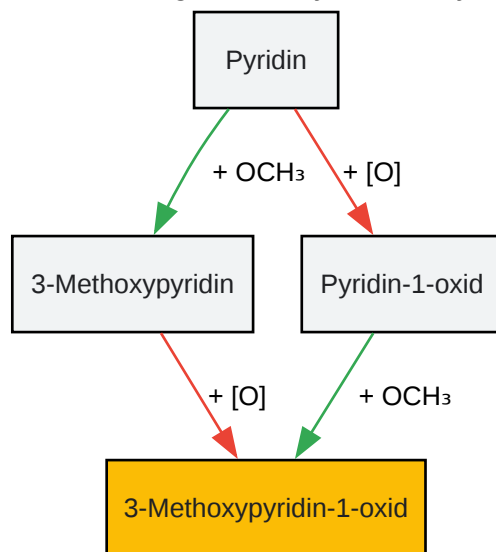
¹H-NMR-Analyse: Im Vergleich zu 3-Methoxypyridin[1] sind die Protonen in den Positionen 2 und 6 von 3-Methoxypyridin-1-oxid zu höherem Feld (niedrigere ppm-Werte) verschoben. Dies ist auf den elektronenziehenden Charakter des N-Oxid-Sauerstoffs zurückzuführen, der die Elektronendichte am Ring verringert, insbesondere an den α-Positionen. Umgekehrt sind die Protonen an den Positionen 4 und 5 zu tieferem Feld verschoben, was auf die komplexe Wechselwirkung zwischen dem N-Oxid und der Methoxygruppe hindeutet. Im Vergleich zu Pyridin-1-oxid[2] führt die Methoxygruppe in 3-Methoxypyridin-1-oxid zu einer weiteren Aufspaltung und Verschiebung der Signale, was die Symmetrie des Moleküls aufhebt.

¹³C-NMR-Analyse: Die ¹³C-NMR-Daten zeigen ähnliche Trends. Die Kohlenstoffatome in den Positionen 2 und 6 von 3-Methoxypyridin-1-oxid sind im Vergleich zu 3-Methoxypyridin zu höherem Feld verschoben. Das Kohlenstoffatom an Position 3, das direkt an die Methoxygruppe gebunden ist, zeigt in beiden Molekülen eine ähnliche chemische Verschiebung. Das N-Oxid bewirkt eine deutliche Tieffeldverschiebung der C-4- und C-5-Signale im Vergleich zu Pyridin-1-oxid[2], was wiederum auf die elektronischen Effekte der Substituenten zurückzuführen ist.

Logische Beziehung der Verbindungen

Das folgende Diagramm veranschaulicht die strukturelle Beziehung zwischen den drei analysierten Verbindungen.

Strukturelle Beziehung der analysierten Pyridinderivate



[Click to download full resolution via product page](#)

Strukturelle Beziehung der Pyridinderivate.

Schlussfolgerung

Die vergleichende NMR-Analyse von 3-Methoxypyridin-1-oxid und seinen verwandten Verbindungen liefert wertvolle Einblicke in die elektronischen Effekte von Substituenten am Pyridinring. Die beobachteten Verschiebungen in den ¹H- und ¹³C-NMR-Spektren korrelieren gut mit den erwarteten elektronenziehenden und -schiebenden Eigenschaften der N-Oxid- und Methoxygruppen. Diese Daten sind für das Verständnis der Reaktivität und der pharmakologischen Eigenschaften dieser Molekülklasse von entscheidender Bedeutung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-METHOXYPYRIDINE(7295-76-3) ¹H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]

- To cite this document: BenchChem. [Comparative NMR-Spektralanalyse von 3-Methoxypyridin-1-oxid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078579#3-methoxypyridine-1-oxide-nmr-spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com